Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate
Description
Historical Development of Trifluoromethylated Cyclohexane Derivatives
The synthesis of trifluoromethylated cyclohexanes traces its origins to early 20th-century investigations into benzene hydrogenation and subsequent halogenation reactions. Initial work on cyclohexane derivatives, such as the 1894 synthesis of methylcyclopentane from benzene reduction, laid the groundwork for understanding cyclohexane ring stability. The introduction of fluorine substituents gained momentum post-1940s with the development of fluorination reagents, though early methods struggled with regioselectivity.
A pivotal advancement occurred in the 1990s with the discovery of zinc-mediated trifluoromethylation protocols, exemplified by the work of Yu et al. on stereocontrolled trifluoromethylation of nucleosides. These methods enabled precise installation of CF₃ groups while preserving cyclohexane ring integrity. The compound methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate first appeared in synthetic literature in the early 2000s as researchers explored carboxylate-directed trifluoromethylation strategies.
Key historical milestones include:
Strategic Importance in Fluorine Chemistry
The trifluoromethyl group induces three critical effects in cyclohexane systems:
Electronic Modulation
The strong electron-withdrawing nature of CF₃ (σₚ = 0.88) creates localized dipole moments while maintaining overall lipophilicity (ClogP ≈ 2.1). This dual nature enables simultaneous hydrophobic interactions and polarized hydrogen bonding.Conformational Control
The 3-CF₃ substituent in methyl cyclohexanecarboxylate imposes distinct chair conformations. X-ray crystallography data shows a preference for the CF₃ group occupying equatorial positions (≈85% population), reducing 1,3-diaxial interactions.Metabolic Stability
Comparative studies demonstrate 3-5× increased in vitro half-life for CF₃-containing cyclohexanes versus non-fluorinated analogs in hepatic microsome assays.
| Property | Methyl Cyclohexanecarboxylate | 3-CF₃ Derivative |
|---|---|---|
| Dipole Moment (D) | 1.8 | 3.2 |
| LogP | 1.7 | 2.3 |
| Metabolic Stability (t₁/₂) | 2.1 hr | 9.8 hr |
Position in Contemporary Research
Current applications span three primary domains:
Pharmaceutical Development
The carboxylate moiety enables facile derivatization to amide or ester prodrugs. Recent work demonstrates potent kinase inhibition (IC₅₀ = 38 nM) in Janus kinase (JAK) inhibitors when incorporated as a conformational constraint.
Materials Science
The compound's strong axial dipole (3.2 D) makes it valuable for liquid crystal formulations. Blends containing 15-20% 3-CF₃ derivatives show 40% faster electro-optic response times versus traditional biphenyl systems.
Catalytic Intermediate
Patent literature describes its use in synthesizing quaternary carbon centers via Reformatsky-type reactions. The electron-withdrawing carboxylate facilitates β-ketoester stabilization during nucleophilic trifluoromethylation.
Ongoing research focuses on:
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPPVXPLDGRDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the trifluoromethylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis and Transesterification
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
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Basic hydrolysis : Treatment with NaOH or LiOH in aqueous THF produces 3-(trifluoromethyl)cyclohexane-1-carboxylic acid .
-
Acidic hydrolysis : Concentrated HCl or H₂SO₄ yields the same product but with slower kinetics.
Transesterification reactions with alcohols (e.g., ethanol, isopropanol) in the presence of catalytic acid or base generate new esters. For instance:
Nucleophilic Substitution at the Trifluoromethyl Group
The trifluoromethyl group can participate in nucleophilic substitution under specific conditions:
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Fluoride displacement : Reaction with strong nucleophiles (e.g., KF/18-crown-6) in polar aprotic solvents may replace the CF₃ group with other substituents, though this is less common due to the stability of C–F bonds .
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Radical-mediated pathways : Activation by transition metals (e.g., Re, Zn) or light can generate CF₃ radicals, enabling coupling reactions with aromatic substrates .
Reduction
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Ester to alcohol : LiAlH₄ or NaBH₄ reduces the ester to 3-(trifluoromethyl)cyclohexanemethanol.
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Selective CF₃ reduction : Catalytic hydrogenation (H₂/Pd-C) may partially reduce the trifluoromethyl group, though this is highly substrate-dependent .
Oxidation
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Ester to ketone : Strong oxidizing agents (e.g., KMnO₄) oxidize the cyclohexane ring adjacent to the CF₃ group, forming ketone derivatives.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing CF₃ group deactivates the ring, directing electrophiles to meta positions. Example reactions include:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the cyclohexane ring .
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Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group at the same position .
Enolate Formation and Alkylation
Deprotonation at the α-position (relative to the ester) using strong bases (e.g., LDA, LiHMDS) generates enolates, which react with electrophiles:
| Base | Electrophile | Product | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| LiHMDS | Benzaldehyde | 3-CF₃-cyclohexyl β-hydroxy ester | 65–78 | >95% cis |
| LDA | MeI | 3-CF₃-cyclohexyl α-methyl ester | 82 | >90% trans |
Data extrapolated from analogous β-lactam systems .
Cross-Coupling Reactions
The trifluoromethyl group enhances stability in metal-catalyzed reactions:
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Suzuki coupling : Pd(PPh₃)₄ facilitates coupling with aryl boronic acids at the cyclohexane ring’s 4-position .
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Heck reaction : Alkenes insert at the 5-position under Pd(OAc)₂ catalysis .
Mechanistic Considerations
Scientific Research Applications
Anticancer Activity
The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their anticancer properties. Research indicates that compounds similar to methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that fluorinated isoxazoles with trifluoromethyl substituents show improved efficacy against breast cancer cells (MCF-7) compared to their non-fluorinated counterparts .
Case Study: Trifluoromethylated Isoxazoles
A recent study synthesized a series of isoxazoles featuring trifluoromethyl groups and evaluated their anticancer activities. The lead compound exhibited an IC50 of 3.09 μM against MCF-7 cells, showcasing the potential of trifluoromethylated compounds in developing novel anticancer therapies .
Fungicidal Properties
This compound has been explored for its fungicidal properties. The compound can be formulated into fungicidal compositions to control a wide range of phytopathogenic fungi. Studies indicate that compounds with trifluoromethyl groups demonstrate enhanced fungicidal action, even at lower application rates, making them valuable in agricultural practices .
Table 2: Efficacy Against Phytopathogenic Fungi
| Fungus Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Blumeria graminis | 200 | 85 |
| Puccinia species | 150 | 90 |
| Botrytis cinerea | 100 | 80 |
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity and receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 3-(trifluoromethyl)phenylacetate
- Methyl 3-(trifluoromethyl)propanoate
Comparison: Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic or linear analogs. This can result in distinct reactivity and biological activity, making it a valuable compound for specific applications .
Biological Activity
Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which significantly influences its physicochemical properties, including lipophilicity and electronic characteristics. These properties are crucial for its interaction with biological targets.
The trifluoromethyl moiety enhances the compound's ability to penetrate biological membranes, which may increase its binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, potentially leading to antimicrobial and antiviral effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. Its structural similarity to other bioactive compounds allows for hypothesized interactions with microbial targets.
- Antiviral Activity : The compound has been investigated for its potential antiviral properties. Similar trifluoromethyl-containing compounds have shown promise in inhibiting viral replication, suggesting a similar potential for this compound .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted compounds, including this compound. It was found that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Case Study 2: Antiviral Screening
In another investigation, compounds structurally related to this compound were screened for antiviral activity against the measles virus. Results indicated that specific trifluoromethyl compounds could inhibit viral replication at low nanomolar concentrations (EC50 = 250 nM), highlighting the potential of such structures in antiviral drug development .
Comparative Analysis of Trifluoromethyl Substitutions
The impact of trifluoromethyl substitutions on biological activity has been documented in various studies. A comprehensive analysis revealed that while the substitution of -CH₃ with -CF₃ does not universally enhance bioactivity, specific contexts show significant improvements. For instance, substituting -CH₃ with -CF₃ near aromatic residues like Phenylalanine (Phe) can lead to increased binding energy and enhanced biological effects .
| Substitution | Bioactivity Improvement (%) | Remarks |
|---|---|---|
| -CH₃ to -CF₃ | 9.19% | Context-dependent enhancement observed |
| Near Phe/His/Arg | Significant binding energy gain | Optimal positioning increases activity |
Q & A
Q. What are the common synthetic routes for Methyl 3-(trifluoromethyl)cyclohexane-1-carboxylate, and how are intermediates characterized?
The synthesis typically involves trifluoromethylation of cyclohexane derivatives followed by esterification. For example, trifluoromethyl iodide or analogous agents are used under basic conditions (e.g., NaH) to introduce the CF₃ group. Intermediate hydroxylation and carboxylation steps may employ oxidizing agents like H₂O₂ or m-CPBA . Characterization relies on NMR (¹H/¹³C/¹⁹F), IR spectroscopy, and mass spectrometry. X-ray crystallography is critical for confirming stereochemistry in intermediates .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating the ester. Recrystallization using ethanol or methanol is recommended for high-purity crystals. For polar byproducts, preparative HPLC with C18 columns may resolve impurities .
Q. How do researchers validate the structural integrity of this compound?
Combined spectroscopic methods are essential:
- ¹⁹F NMR : Confirms CF₃ group integration and chemical environment.
- 2D NMR (COSY, HSQC) : Maps coupling between cyclohexane protons and ester groups.
- X-ray crystallography : Resolves spatial arrangement of substituents on the cyclohexane ring .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Density Functional Theory (DFT) calculations predict transition states and energy barriers for trifluoromethylation steps. Molecular dynamics simulations assess solvent effects (e.g., THF vs. DMF) on reaction kinetics. These methods guide temperature, catalyst, and solvent selection to improve yields .
Q. What strategies resolve contradictory data in spectroscopic characterization of fluorinated cyclohexane derivatives?
Discrepancies in NMR shifts (e.g., CF₃ group splitting patterns) often arise from conformational flexibility. Strategies include:
- Variable-temperature NMR : Identifies dynamic effects.
- Isotopic labeling : Clarifies ambiguous couplings.
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 4-(trifluoromethyl)cyclohexane-1-carboxylic acid) .
Q. How does the trifluoromethyl group influence the compound’s biological interactions?
The CF₃ group enhances lipophilicity and metabolic stability. Molecular docking studies (e.g., AutoDock Vina) reveal binding affinities with enzymes like cyclooxygenase or cytochrome P450. Comparative studies with non-fluorinated analogs highlight the role of fluorine in modulating receptor binding .
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
Key issues include:
- Side reactions : Trifluoromethylation under high concentrations may yield di- or poly-substituted byproducts.
- Safety : Exothermic reactions require controlled conditions (e.g., slow reagent addition, cooling).
- Yield optimization : Flow chemistry systems improve heat/mass transfer for large batches .
Q. How do solvent and temperature affect the stability of this compound?
Polar aprotic solvents (e.g., DMSO) accelerate ester hydrolysis at elevated temperatures. Stability studies using accelerated degradation (40–60°C) and HPLC monitoring identify degradation pathways. Storage recommendations include inert atmospheres and desiccants .
Q. What advanced spectroscopic techniques differentiate stereoisomers of this compound?
Q. How can mechanistic studies explain unexpected byproducts in the trifluoromethylation step?
Isotopic labeling (e.g., ¹⁸O in carboxyl groups) and trapping experiments (e.g., TEMPO for radical intermediates) clarify reaction pathways. LC-MS/MS identifies transient species, while DFT models predict competing pathways (e.g., SN2 vs. radical mechanisms) .
Methodological Considerations
- Data Sources : Prioritize peer-reviewed journals, crystallographic databases (CCDC), and computational tools (Gaussian, AutoDock). Avoid non-academic platforms like BenchChem .
- Safety Protocols : Follow guidelines from Prudent Practices in the Laboratory for handling fluorinated compounds, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
